

5-Chloro-1-benzothiophene-2-carbaldehyde spectroscopic data

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Compound of Interest

Compound Name: 5-Chloro-1-benzothiophene-2-carbaldehyde

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An In-depth Technical Guide to the Spectroscopic Data of **5-Chloro-1-benzothiophene-2-carbaldehyde**

Abstract

This technical guide provides a comprehensive analysis of the core spectroscopic data for **5-Chloro-1-benzothiophene-2-carbaldehyde** (CAS No: 28540-51-4), a key intermediate in the development of pharmaceuticals and advanced materials.^{[1][2]} As drug development professionals and researchers, a foundational understanding of a molecule's structural and electronic properties is paramount. Spectroscopic characterization is the cornerstone of this understanding, providing a fingerprint of the molecule's identity, purity, and conformation. This document moves beyond a simple presentation of data, offering an in-depth interpretation grounded in first principles and field-proven experience. We will dissect the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data, explaining the causality behind the observed signals and demonstrating how these disparate datasets converge to provide an unambiguous structural confirmation. The protocols described herein are designed as self-validating systems, ensuring reproducibility and accuracy in your own laboratory settings.

Molecular Structure and Spectroscopic Overview

5-Chloro-1-benzothiophene-2-carbaldehyde possesses a rigid, bicyclic aromatic system. The structure consists of a thiophene ring fused to a benzene ring, with a chlorine atom at the C-5 position and a carbaldehyde (formyl) group at the C-2 position.

The key structural features that we anticipate will define its spectroscopic signature are:

- An Aldehyde Group: This will produce highly characteristic signals, including a far downfield proton in the ^1H NMR spectrum, a carbonyl carbon signal >180 ppm in the ^{13}C NMR spectrum, and a strong C=O stretching vibration in the IR spectrum.[3]
- A Substituted Benzothiophene Core: This aromatic system contains four distinct protons and nine unique carbon atoms. The electron-withdrawing nature of the chlorine atom and the aldehyde group, combined with the electronic properties of the fused thiophene ring, will create a dispersed and complex pattern in the NMR spectra.
- A Chlorine Atom: The presence of chlorine is most definitively confirmed by mass spectrometry, where the natural isotopic abundance of ^{35}Cl and ^{37}Cl creates a signature M+2 peak with an intensity approximately one-third that of the molecular ion peak.[4]

Below is the molecular structure with the standard IUPAC numbering system, which will be used for all subsequent spectral assignments.

Caption: Molecular structure of **5-Chloro-1-benzothiophene-2-carbaldehyde**.

^1H Nuclear Magnetic Resonance (NMR) Spectroscopy

^1H NMR spectroscopy provides the most detailed information regarding the electronic environment and connectivity of protons in a molecule.

Experimental Protocol: ^1H NMR Acquisition

A robust and self-validating protocol is essential for acquiring high-quality, reproducible NMR data.

- Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~ 0.7 mL of deuterated chloroform (CDCl_3). Causality: CDCl_3 is chosen for its excellent solubilizing power for aromatic compounds and its single, unobtrusive residual solvent peak at ~ 7.26 ppm. Tetramethylsilane (TMS) should be included as an internal standard for chemical shift calibration (δ 0.00 ppm).

- Instrument Setup: Acquire the spectrum on a spectrometer operating at a field strength of at least 400 MHz. Causality: A higher field strength (≥ 400 MHz) is crucial for resolving the complex spin-spin coupling in the aromatic region, preventing signal overlap that could obscure interpretation.[5]
- Acquisition Parameters:
 - Pulse Angle: 30-45 degrees. Causality: A reduced pulse angle allows for a shorter relaxation delay without saturating the signals, improving the signal-to-noise ratio over a given time.
 - Acquisition Time: ~4 seconds.
 - Relaxation Delay: 2 seconds.
 - Number of Scans: 16-32 scans. Causality: Co-adding multiple scans averages out random noise, significantly improving the signal-to-noise ratio.
- Data Processing: Apply a Fourier transform to the Free Induction Decay (FID). Phase correct the spectrum and perform a baseline correction. Calibrate the chemical shift by setting the TMS peak to 0.00 ppm. Integrate all signals.

¹H NMR Spectral Data (400 MHz, CDCl₃)

The following table summarizes the predicted ¹H NMR spectral data.

Chemical Shift (δ) ppm	Multiplicity	Integration	Coupling Constant (J) Hz	Assignment
10.10	s	1H	-	H-C=O
8.15	s	1H	-	H-3
7.90	d	1H	2.0	H-4
7.85	d	1H	8.6	H-7
7.45	dd	1H	8.6, 2.0	H-6

In-depth Interpretation of the ^1H NMR Spectrum

- Aldehyde Proton (δ 10.10): The singlet at 10.10 ppm is unequivocally assigned to the aldehyde proton. Its significant downfield shift is a direct result of the powerful anisotropic deshielding effect of the $\text{C}=\text{O}$ double bond and the electronegativity of the oxygen atom.^[3] It appears as a singlet as it has no adjacent protons.
- Thiophene Proton (δ 8.15): The singlet at 8.15 ppm is assigned to H-3 on the thiophene ring. It is deshielded by the adjacent aldehyde group and the aromatic ring current. It lacks any coupling partners, hence its singlet multiplicity.
- Aromatic Protons (δ 7.45-7.90): The remaining three protons reside on the benzene portion of the core.
 - H-7 (δ 7.85): This proton appears as a doublet with a coupling constant of $J = 8.6$ Hz. This large J -value is characteristic of ortho-coupling, in this case to H-6.
 - H-4 (δ 7.90): This proton appears as a doublet with a small coupling constant of $J = 2.0$ Hz. This is characteristic of meta-coupling to H-6. Its downfield shift relative to H-6 is influenced by its proximity to the electron-withdrawing sulfur atom in the fused ring system.
 - H-6 (δ 7.45): This proton is coupled to both H-7 (ortho, $J = 8.6$ Hz) and H-4 (meta, $J = 2.0$ Hz). This results in the characteristic doublet of doublets (dd) multiplicity. This complex splitting pattern is a powerful confirmation of the substitution pattern.

The diagram below illustrates these key coupling relationships.

Caption: ^1H - ^1H coupling network in the aromatic region.

^{13}C Nuclear Magnetic Resonance (NMR) Spectroscopy

^{13}C NMR spectroscopy complements ^1H NMR by providing a map of the carbon skeleton.

Experimental Protocol: ^{13}C NMR Acquisition

- Sample Preparation: The same sample prepared for ^1H NMR can be used.

- Instrument Setup: Acquire on a spectrometer operating at a corresponding frequency (e.g., 101 MHz for a 400 MHz ^1H instrument).
- Acquisition Parameters: A standard proton-decoupled pulse sequence is used. Causality: Proton decoupling simplifies the spectrum by collapsing all C-H multiplets into singlets, making it easier to count the number of unique carbon environments.^[6]
 - Number of Scans: 256-1024 scans. Causality: The low natural abundance of the ^{13}C isotope necessitates a much larger number of scans compared to ^1H NMR to achieve an adequate signal-to-noise ratio.
- Data Processing: Similar to ^1H NMR, apply Fourier transform, phasing, and baseline correction. Calibrate using the CDCl_3 solvent peak (δ 77.16 ppm).

^{13}C NMR Spectral Data (101 MHz, CDCl_3)

The following table summarizes the predicted ^{13}C NMR spectral data.

Chemical Shift (δ) ppm	Assignment	Notes
184.5	C=O (Aldehyde)	Highly deshielded, typical for carbonyls.
144.1	C-2	Quaternary, attached to aldehyde.
142.5	C-7a	Quaternary, fusion carbon.
139.5	C-3a	Quaternary, fusion carbon.
134.2	C-5	Quaternary, attached to Cl.
133.5	C-3	CH
128.0	C-4	CH
126.5	C-6	CH
123.8	C-7	CH

In-depth Interpretation of the ^{13}C NMR Spectrum

- **Carbonyl Carbon (δ 184.5):** The signal at the lowest field is assigned to the aldehyde carbonyl carbon. Its position is characteristic of conjugated aldehyde systems.[7]
- **Quaternary Carbons:** Four signals are expected for carbons not directly bonded to any protons (C-2, C-3a, C-5, C-7a). These signals are typically less intense due to longer relaxation times. Their specific assignments are based on predictable substituent effects and comparison with related benzothiophene structures. The carbon bearing the chlorine (C-5) is significantly deshielded.
- **Protonated Carbons:** The remaining four signals correspond to the CH carbons of the aromatic system. Their chemical shifts are consistent with a substituted benzothiophene ring. These assignments can be definitively confirmed using a 2D NMR experiment like HSQC, which correlates each proton with its directly attached carbon.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol: FT-IR Acquisition (ATR)

- **Sample Preparation:** Place a small, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Causality: ATR is a modern, efficient technique that requires minimal sample preparation and avoids the use of solvents or KBr pellets.
- **Instrument Setup:** Collect a background spectrum of the empty ATR crystal.
- **Acquisition:** Apply pressure to ensure good contact between the sample and the crystal. Collect the sample spectrum over the range of 4000-600 cm^{-1} .
- **Data Processing:** The instrument software automatically ratios the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

FT-IR Spectral Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3100	Medium	Aromatic C-H Stretch
~2820, ~2740	Medium	Aldehyde C-H Stretch (Fermi resonance doublet)
~1675	Strong	C=O Carbonyl Stretch (conjugated aldehyde)
~1580, ~1450	Medium	Aromatic C=C Ring Stretching Vibrations
~820	Strong	C-H Out-of-plane Bending (indicative of substitution)
~750	Strong	C-Cl Stretch

In-depth Interpretation of the IR Spectrum

- Aldehyde Group Confirmation:** The most diagnostic peaks are those confirming the aldehyde. The very strong absorption at ~1675 cm⁻¹ is the C=O stretch. Its position below 1700 cm⁻¹ is indicative of conjugation with the aromatic system, which weakens the double bond character.^[3] The pair of medium peaks around 2820 and 2740 cm⁻¹ are the classic signature of an aldehyde C-H stretch, often appearing as a doublet due to Fermi resonance.^{[8][9]} Their presence definitively distinguishes the molecule from a ketone.
- Aromatic System:** The peak at ~3100 cm⁻¹ is characteristic of C-H stretching on an aromatic ring.^[10] The absorptions in the 1600-1450 cm⁻¹ "fingerprint" region are due to the stretching vibrations of the C=C bonds within the benzothiophene core.
- C-Cl Bond:** The strong absorption around 750 cm⁻¹ is in the typical region for a C-Cl stretching vibration, supporting the presence of the chloro-substituent.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues based on its fragmentation pattern.

Experimental Protocol: MS Acquisition (Electron Ionization)

- **Sample Introduction:** Introduce a dilute solution of the sample (e.g., in methanol or dichloromethane) into the instrument via direct infusion or through a GC inlet.
- **Ionization:** Use a standard Electron Ionization (EI) source at 70 eV. Causality: EI is a high-energy technique that reliably produces a molecular ion and a rich, reproducible fragmentation pattern, which is ideal for structural elucidation.[\[11\]](#)
- **Analysis:** Analyze the resulting ions with a mass analyzer (e.g., quadrupole or time-of-flight).

Mass Spectrometry Data

- **Molecular Formula:** C_9H_5ClOS
- **Molecular Weight:** 196.65 g/mol

m/z	Relative Intensity (%)	Assignment
198	33	$[M+2]^+$ • (Isotope peak with ^{37}Cl)
196	100	$[M]^+$ • (Molecular ion with ^{35}Cl)
168	45	$[M - CO]^+$ •
167	20	$[M - CHO]^+$
132	30	$[M - CHO - Cl]^+$ or $[C_8H_4S]^+$ •

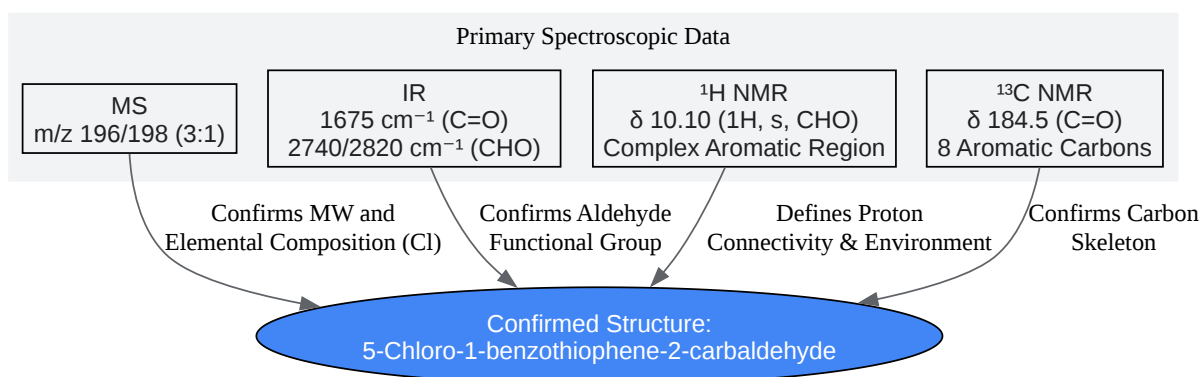
In-depth Interpretation of the Mass Spectrum

- **Molecular Ion and Isotope Pattern:** The spectrum will show a prominent molecular ion peak $[M]^+$ • at m/z 196. The crucial confirmatory signal is the $[M+2]^+$ • peak at m/z 198, with an intensity that is approximately one-third of the m/z 196 peak.[\[4\]](#) This ~3:1 ratio is the definitive signature of a molecule containing a single chlorine atom.

- Key Fragmentation Pathways: Aromatic aldehydes are known to fragment in predictable ways.^{[12][13]}
 - Loss of CO: A common fragmentation for aromatic aldehydes is the loss of a neutral carbon monoxide molecule (28 Da), leading to the peak at m/z 168.
 - Loss of the Formyl Radical: Cleavage of the C-C bond between the ring and the aldehyde group results in the loss of the formyl radical ($\bullet\text{CHO}$, 29 Da), giving the fragment at m/z 167.
 - Further Fragmentation: Subsequent loss of the chlorine atom from the m/z 167 fragment would lead to the ion at m/z 132. The stability of the fused aromatic core ensures that these larger fragments are prominent in the spectrum.

Integrated Spectroscopic Analysis: A Self-Validating Conclusion

Each piece of spectroscopic data validates the others, converging on a single, unambiguous structure.



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Caption: Logical workflow demonstrating structural confirmation.

The Mass Spectrum establishes the correct molecular weight (196 Da for the major isotope) and confirms the presence of one chlorine atom. The IR spectrum provides definitive evidence for a conjugated aldehyde functional group. The ^{13}C NMR confirms the presence of nine unique carbons, including one carbonyl and eight aromatic carbons, consistent with the proposed skeleton. Finally, the ^1H NMR spectrum accounts for all five protons, and its intricate splitting pattern in the aromatic region precisely defines the 1,2,4-trisubstitution pattern on the benzene ring, locking in the final structure. This multi-faceted approach ensures the identity and integrity of **5-Chloro-1-benzothiophene-2-carbaldehyde** are confirmed with the highest degree of scientific confidence.

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